molecular formula C17H20O6 B2614283 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 300557-36-2

2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2614283
CAS No.: 300557-36-2
M. Wt: 320.341
InChI Key: JDGAXEAFGBICDV-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core substituted with various functional groups

Scientific Research Applications

2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the benzofuran core with 2-methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Substitution with 2-methylpropanoyl Group: The final step involves the acylation of the benzofuran core with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-[(4-ethoxy-4-oxo-2-butenyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

2-methoxyethyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-10(2)16(18)23-12-5-6-14-13(9-12)15(11(3)22-14)17(19)21-8-7-20-4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGAXEAFGBICDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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